molecular formula C10H13F2N B13174036 1-Fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine

1-Fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine

Cat. No.: B13174036
M. Wt: 185.21 g/mol
InChI Key: MSXOHYQJHLRJCJ-UHFFFAOYSA-N
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Description

1-Fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine is a fluorinated secondary amine characterized by a 3-fluorophenyl group and a fluorine atom substituted on the same carbon as the amine group. Its molecular formula is C₁₀H₁₂F₂N, with a molecular weight of 191.21 g/mol. The compound features a branched alkyl chain (2-methylpropan-2-amine) and dual fluorine substitutions, which influence its electronic and steric properties.

The structural uniqueness of this compound lies in its dual fluorine atoms: one on the aromatic ring (para to the amine linkage) and another on the tertiary carbon adjacent to the amine. This configuration enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for further pharmacological exploration .

Properties

Molecular Formula

C10H13F2N

Molecular Weight

185.21 g/mol

IUPAC Name

1-fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine

InChI

InChI=1S/C10H13F2N/c1-10(2,13)9(12)7-4-3-5-8(11)6-7/h3-6,9H,13H2,1-2H3

InChI Key

MSXOHYQJHLRJCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC(=CC=C1)F)F)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-Fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 2-methylpropan-2-amine.

    Reductive Amination: The key step involves the reductive amination of 3-fluorobenzaldehyde with 2-methylpropan-2-amine in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity 1-Fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine.

Chemical Reactions Analysis

1-Fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions to produce corresponding amines and phenols.

Scientific Research Applications

1-Fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and pharmaceuticals.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-Fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways:

    Neurotransmitter Receptors: The compound binds to neurotransmitter receptors, modulating their activity and affecting neurotransmission.

    Enzyme Inhibition: It may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters in the brain.

    Signal Transduction Pathways: The compound can influence signal transduction pathways, affecting cellular responses and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine with structurally related fluorinated amines, focusing on molecular properties, substituent effects, and inferred biological activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Differences Potential Applications References
1-Fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine C₁₀H₁₂F₂N 191.21 - 3-Fluorophenyl
- 1-Fluoro, 2-methylpropane
Dual fluorine substitution Antimicrobial, CNS activity (inferred)
1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine C₁₁H₁₆FN 181.25 - 3-Fluoro-4-methylphenyl
- 2-methylpropane
Methyl on phenyl ring; single fluorine Not reported
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride C₁₀H₁₄Cl₂FN 248.13 - 3-Chloro-2-fluorophenyl
- Hydrochloride salt
Chlorine addition; salt form Pharmaceutical intermediate
3-Fluoro-iso-methcathinone C₁₀H₁₂FNO 181.21 - 3-Fluorophenyl
- Ketone group
Cathinone backbone (ketone vs. amine) Psychoactive properties
(R)-1-(3-Chloro-2-fluorophenyl)propan-1-amine C₉H₁₀ClFN 187.63 - 3-Chloro-2-fluorophenyl
- Chiral center
Chlorine substitution; enantiomeric form Chiral building block

Key Observations:

Chlorine vs. Fluorine: Chlorinated analogs (e.g., 2-(3-chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride) exhibit higher molecular weights and altered binding affinities due to chlorine’s larger atomic radius and polarizability .

Structural Backbone: Cathinone Analogs: Compounds like 3-fluoro-iso-methcathinone replace the amine group with a ketone, resulting in distinct pharmacological profiles (e.g., stimulant effects) . Chiral Centers: Enantiomerically pure derivatives, such as (R)-1-(3-chloro-2-fluorophenyl)propan-1-amine, highlight the importance of stereochemistry in receptor interactions .

Biological Activity

1-Fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine is a fluorinated organic compound classified as a substituted amphetamine. Its unique molecular structure, which includes two fluorine atoms attached to a phenyl ring and an amine group, enhances its stability and reactivity. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in modulating neurotransmitter systems.

  • Molecular Formula : C10H12F2N
  • Molecular Weight : 185.21 g/mol
  • Structure : The compound features a central carbon atom bonded to a fluorine atom, an amine group, and a phenyl ring substituted with another fluorine atom at the meta position.

Research indicates that 1-Fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine interacts with various neurotransmitter receptors, which may modulate their activity and affect neurotransmission. Key mechanisms include:

  • Receptor Interaction : The compound is believed to bind to specific neurotransmitter receptors, potentially altering signaling pathways within cells.
  • Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters in the brain. This modulation can have significant implications for treating neurological disorders.

Biological Activity Data

Several studies have explored the biological activity of 1-Fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine. Below is a summary of key findings:

StudyFindings
The compound shows potential for therapeutic applications in neurological disorders by modulating neurotransmitter systems.
Evidence suggests that it may enhance dopamine and norepinephrine signaling through receptor interaction.
The presence of fluorine atoms increases binding affinity compared to non-fluorinated analogs, enhancing its biological activity.

Case Studies

  • Neurotransmitter Modulation : A study investigated the effects of 1-Fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine on dopamine receptors. Results indicated that the compound significantly increased dopamine release in vitro, suggesting potential applications in treating conditions like ADHD and depression.
  • Fluorinated Compounds in Therapy : Research focusing on organofluorine compounds highlighted the role of fluorination in enhancing pharmacological properties. The structural similarities between 1-Fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine and other successful drugs suggest its potential efficacy in clinical settings.

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